molecular formula C19H14BrN7O B14977546 3-(4-bromophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(4-bromophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Katalognummer: B14977546
Molekulargewicht: 436.3 g/mol
InChI-Schlüssel: PDZYBPJWOOMQKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a sophisticated polyheterocyclic compound designed for advanced pharmacological research. This molecule features a complex fused ring system comprising pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, a scaffold known to exhibit significant biological activity. The structure is further functionalized with a 4-bromophenyl group at the 3-position and a 5-methyl-1,2,4-triazol-3-yl moiety at the 7-position, which are intended to fine-tune the molecule's electronic properties, binding affinity, and metabolic stability. Compounds based on the pyrazolo[1,5-a]pyridopyrimidine scaffold have been identified as potent and selective P2X3 purinoceptor antagonists . The P2X3 receptor is a ligand-gated ion channel activated by adenosine triphosphate (ATP) and is a well-validated target for the treatment of neurogenic disorders, including chronic cough, neuropathic pain, and various urological and gastrointestinal conditions . Furthermore, related pyrazolopyrimidine derivatives are established as effective kinase inhibitors, targeting crucial oncogenic drivers such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) . The presence of the bromophenyl substituent offers a versatile handle for further synthetic modification via cross-coupling reactions (e.g., Suzuki or Sonogashira reactions), allowing researchers to explore extensive structure-activity relationships and create targeted probe libraries. This compound is provided for research purposes to investigate its potential as a lead structure in drug discovery programs, particularly in the fields of neuroscience and oncology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C19H14BrN7O

Molekulargewicht

436.3 g/mol

IUPAC-Name

5-(4-bromophenyl)-4-methyl-11-(5-methyl-1H-1,2,4-triazol-3-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C19H14BrN7O/c1-10-16(12-3-5-13(20)6-4-12)17-21-9-14-15(27(17)25-10)7-8-26(18(14)28)19-22-11(2)23-24-19/h3-9H,1-2H3,(H,22,23,24)

InChI-Schlüssel

PDZYBPJWOOMQKL-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Br)C(=O)N(C=C3)C5=NNC(=N5)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step chemical modifications. The process begins with the preparation of key intermediates, such as 3-bromobenzoic acid, which is converted into methyl-3-bromobenzoate and subsequently into 3-bromobenzohydrazide. The final step involves the cyclization of these intermediates to form the desired triazole derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-bromophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(4-bromophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(4-bromophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

3-(4-Chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one ()

  • Key Differences :
    • Substituent : Chlorine (Cl) replaces bromine (Br) at the phenyl ring.
    • Triazole Substituent : Lacks the 5-methyl group on the triazole ring.
  • Physicochemical Properties: Property Value Molecular Weight 377.79 g/mol logP 1.36 Polar Surface Area 72.19 Ų Hydrogen Bond Donors 1
  • Implications: The chlorophenyl group reduces molecular weight and lipophilicity compared to bromophenyl (Br has higher atomic mass and logP).

Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives (–12)

Examples include 3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (9h) and MK73 (4-bromophenyl analog) .

  • Key Differences: Simpler bicyclic core (pyrazolo-pyrimidinone vs. tricyclic pyrazolo-pyrido-pyrimidinone). Substituents vary (e.g., trifluoromethyl, methoxy, fluorine).
  • Physicochemical Trends :
    • Electron-Withdrawing Groups (e.g., F, CF₃) : Enhance metabolic stability but may reduce solubility.
    • MK73 (4-bromophenyl derivative) : Exhibits a molecular weight >400 g/mol, with logP >2.0 (estimated), indicating higher lipophilicity than the chlorophenyl analog .

Antimicrobial Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones ()

  • Implication : The 5-methyltriazole group in the target compound may introduce new interactions (e.g., metal coordination, hydrogen bonding) that could enhance bioactivity .

Critical Insights

  • Substituent Effects :
    • Halogen Choice : Bromine enhances lipophilicity and van der Waals interactions vs. chlorine or fluorine .
    • Triazole Methylation : The 5-methyl group on the triazole in the target compound may improve metabolic stability compared to unmethylated analogs .
  • Synthetic Feasibility : Ionic liquids (e.g., BMIM-PF6) and ultrasonic irradiation are effective for synthesizing complex heterocycles .

Q & A

Q. What are the key considerations in designing a synthesis route for this compound?

Synthetic routes for structurally related pyrazolo-pyrimidine derivatives typically involve multi-step cyclization and functionalization. For example:

  • Cyclization steps : Use of pyridine as a solvent for refluxing intermediates (e.g., compound 14 in achieved 67% yield via cyclization of 5b and 3-piperidinylacrylonitrile under pyridine reflux) .
  • Functional group compatibility : Bromophenyl and triazolyl groups require careful selection of coupling agents to avoid side reactions. highlights azide-based cyclization to form tetrazole rings, which could inform triazole synthesis .
  • Yield optimization : Reaction time and temperature are critical. For instance, extended reflux (6 hours) improved yields in , while shorter times led to incomplete reactions .

Q. How can spectroscopic methods confirm the compound’s structural identity?

  • 1H/13C NMR : Assign peaks based on neighboring substituents. For example, aromatic protons in bromophenyl groups resonate at δ 7.2–7.8 ppm, while methyl groups on triazole appear as singlets near δ 2.5 ppm (observed in and ) .
  • Mass spectrometry (MS) : Molecular ion peaks should match the calculated molecular weight (e.g., C21H16ClN7Al in showed [M]+ at m/z 402.5) .
  • IR spectroscopy : Confirm functional groups like C=N (1600–1680 cm⁻¹) and C-Br (550–650 cm⁻¹) .

Q. How can crystallographic analysis resolve contradictions in reported conformational stability?

  • Dihedral angles and planarity : shows that fused pyrimidine-tetrazole systems exhibit near-planar conformations (dihedral angles <3.2°), which stabilize π-π stacking interactions (slippage: 1.3 Å). Discrepancies in puckering (e.g., non-planar pyrimidine rings) may arise from substituent effects .
  • Intermolecular interactions : Weak C–H⋯Br and C–H⋯N bonds () or π-π stacking (3.56 Å in ) can explain variations in melting points or solubility across analogs .

Q. How do structural modifications (e.g., triazolyl vs. pyridyl groups) affect biological activity?

  • Case study : compares pyrazolo[1,5-a]pyrimidine derivatives, where trifluoromethyl groups enhance enzyme inhibition (e.g., IC₅₀ values <1 µM) compared to methyl substituents. The triazolyl group in the target compound may similarly modulate binding affinity via H-bonding or steric effects .
  • Methodological approach : Use docking simulations to compare interactions with target proteins (e.g., kinases) and validate via enzymatic assays.

Q. How can computational methods predict the environmental fate of this compound?

  • Physicochemical properties : Calculate logP (lipophilicity) and pKa using software like ACD/Labs. emphasizes evaluating abiotic degradation (hydrolysis, photolysis) under varying pH and light conditions .
  • Ecotoxicity assays : Follow protocols in to test effects on model organisms (e.g., Daphnia magna) using OECD guidelines.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.